molecular formula C14H17N3OS3 B5448760 N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide

Cat. No.: B5448760
M. Wt: 339.5 g/mol
InChI Key: ASOLDDZRFSLQEC-UHFFFAOYSA-N
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Description

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Butan-2-ylsulfanyl Group: The butan-2-ylsulfanyl group can be introduced through a nucleophilic substitution reaction using butan-2-yl thiol and a suitable leaving group on the thiadiazole ring.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be attached via a similar nucleophilic substitution reaction using phenyl thiol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the acetamide group, potentially leading to ring-opening or amine formation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the sulfur atoms or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, ring-opened products

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Studied for its potential as a therapeutic agent due to its biological activities.

Mechanism of Action

The mechanism of action of N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The sulfur atoms in the structure may play a crucial role in these interactions, potentially forming covalent bonds or coordinating with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer chemistry.

    Ringer’s lactate solution: A mixture of electrolytes used in medical treatments.

Uniqueness

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide is unique due to its specific combination of a thiadiazole ring with butan-2-ylsulfanyl and phenylsulfanyl groups

Properties

IUPAC Name

N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS3/c1-3-10(2)20-14-17-16-13(21-14)15-12(18)9-19-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOLDDZRFSLQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(S1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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